molecular formula C8H8Cl2O B056066 2-(2,3-Dichlorophenyl)ethanol CAS No. 114686-85-0

2-(2,3-Dichlorophenyl)ethanol

Cat. No. B056066
M. Wt: 191.05 g/mol
InChI Key: FJJDHDLMGJKZKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenyl ethanol compounds involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction, yielding the product with over 95% efficiency under optimized conditions (Yang Lirong, 2007). Additionally, chiral intermediates like (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol have been prepared using biocatalytic processes involving recombinant Escherichia coli, demonstrating high product purity and yield under optimized conditions (Tengyun Wei et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,3-Dichlorophenyl)ethanol has been studied through various techniques like X-ray crystallography. These studies reveal detailed information about the compound's geometry, bonding, and conformation, contributing to a better understanding of its chemical behavior (F. Toda et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving chlorophenyl ethanol derivatives typically include esterification, reduction, and asymmetric synthesis. These reactions are crucial for producing pharmaceutical intermediates and other organic compounds. For instance, the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using acetone powder of Geotrichum candidum shows a high enantiomeric excess and yield, emphasizing the compound's significance in producing enantiomerically pure substances (H. Hamada et al., 2001).

Scientific Research Applications

    • Application : “2-(2,3-Dichlorophenyl)ethanol” may be used in the synthesis of long-chain alcohols from ethanol .
    • Method of Application : The compound is used in a catalyst for the Guerbet condensation, a reaction that upgrades ethanol to long-chain alcohols . The catalysts were synthesized by one-step carbonization of nickel-organic complex gels containing small amounts of sulfur species .
    • Results : The use of “2-(2,3-Dichlorophenyl)ethanol” in this process resulted in highly efficient ethanol upgrading to long-chain alcohols in the aqueous phase .
    • Application : “2-(2,3-Dichlorophenyl)ethanol” is used in the synthesis of new carbodithioate derivatives .
    • Method of Application : The compound is used in the synthesis of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives . The synthesis is carried out by conventional technique as well as ultrasound irradiation .
    • Results : The synthesized compounds were evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities . Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria .
    • Application : “2-(2,3-Dichlorophenyl)ethanol” is used in the asymmetric reduction by whole cells of Saccharomyces cerevisiae CGMCC 2.396 .
    • Method of Application : The compound is used in the reduction of 2-chloro-1-(3-chlorophenyl)ethanone .
    • Results : The reduction afforded ®-2-chloro-1-(3-chlorophenyl)ethanol with more than 99% ee and 97% yield .

properties

IUPAC Name

2-(2,3-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJDHDLMGJKZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370485
Record name 2-(2,3-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenyl)ethanol

CAS RN

114686-85-0
Record name 2-(2,3-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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